molecular formula C8H16N2 B2751396 1-(Prop-2-en-1-yl)piperidin-4-amine CAS No. 838847-25-9

1-(Prop-2-en-1-yl)piperidin-4-amine

Cat. No.: B2751396
CAS No.: 838847-25-9
M. Wt: 140.23
InChI Key: NCPWHRHPZQELNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-en-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Piperidine Synthesis

1-(Prop-2-en-1-yl)piperidin-4-amine and related compounds have been explored in catalysis for the synthesis of piperidines. For example, the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes is a notable application. This process, involving tandem cyclopropane ring-opening and Conia-ene cyclization, leads to highly functionalized piperidines with excellent yields (Lebold et al., 2009).

Kinetic Studies in SNAr Reactions

Kinetic studies of SNAr reactions with secondary amines, including cyclic amines like piperidine, provide insight into reaction mechanisms. The reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in MeCN have been investigated, demonstrating the influence of amine basicity and electron-withdrawing ability on catalytic effects (Um et al., 2014).

Synthesis of Piperidin-4-ones

Piperidin-4-ones, valuable in synthetic chemistry, have been synthesized from secondary amines like this compound through gold catalysis. This method demonstrates selectivity towards the less-substituted alkyl group and offers moderate to excellent diastereoselectivities, as shown in the synthesis of (+/-)-cermizine C (Cui et al., 2009).

Reactions with Tungsten(0) Catalysis

In tungsten(0)-catalyzed reactions of propargylic alcohols and secondary amines, including piperidine, diamines containing the tetrahydrofuran ring have been isolated. This process represents an unusual product formation, expanding the understanding of potential reactions involving piperidine derivatives (Kocięcka et al., 2018).

Corrosion Study in CO2 Capture

The corrosion behavior of carbon steel in CO2-loaded solutions of 4-amino-1-propyl-piperidine (a derivative of this compound) and related amines was investigated for applications in CO2 capture. This study revealed the relationship between amine structure and corrosion rates, demonstrating reduced corrosion with cyclic amines like piperidine (Li et al., 2020).

Alkaloid Synthesis

The compound and its derivatives are utilized in the total synthesis of naturally occurring piperidine alkaloids, such as (-)-pinidinone. This synthesis involved a diastereoselective intramolecular methoxyaminocarbonylation of N-benzyl protected alkenyl amine as a key step (Csatayová et al., 2010).

Antimicrobial Activity Studies

This compound derivatives have been evaluated for antimicrobial activities. Synthesized compounds like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant potent antimicrobial activities against pathogens of Lycopersicon esculentum (Vinaya et al., 2009).

Safety and Hazards

It is important to handle this compound with care due to its potential hazards .

Properties

IUPAC Name

1-prop-2-enylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-3-8(9)4-7-10/h2,8H,1,3-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWHRHPZQELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.